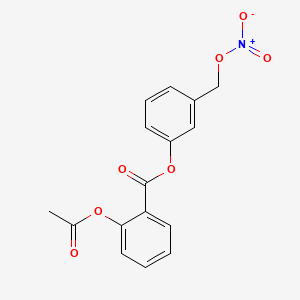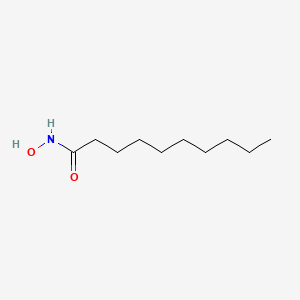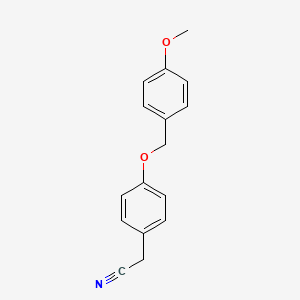
O4I1
Overview
Description
O4I1, also known as 4-[(4-methoxyphenyl)methoxy]-benzeneacetonitrile, is a potent inducer of the transcription factor Oct3/4. Oct3/4 is crucial for maintaining the pluripotency and self-renewal of embryonic stem cells. This compound enhances the expression and stability of Oct3/4, making it a valuable compound in regenerative medicine and stem cell research .
Mechanism of Action
Target of Action
The primary target of O4I1 is Oct3/4 , a transcription factor crucial for embryonic stem cell self-renewal and pluripotency .
Mode of Action
This compound enhances Oct3/4 gene expression, increases Oct3/4 protein levels, and promotes Oct3/4 mediated transcriptional activation . It activates Oct3/4 at both the transcriptional and translational levels in diverse human cell lines .
Biochemical Pathways
Therefore, this compound, by enhancing the expression and activity of Oct3/4, likely influences the pathways associated with these processes .
Pharmacokinetics
It is soluble in dmso, which could potentially impact its bioavailability .
Result of Action
This compound promotes the expression of pluripotency-associated genes in human neonatal foreskin fibroblasts . It is sufficient to enhance Oct3/4 overexpression 2-fold and 3-fold after 48 and 72 hours of treatment, respectively .
Biochemical Analysis
Biochemical Properties
O4I1 plays a significant role in biochemical reactions by inducing Oct3/4 expression and translation . Oct3/4 is a transcription factor that is crucial for maintaining pluripotency in embryonic stem cells . The interaction between this compound and Oct3/4 is a key aspect of its biochemical properties .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It increases Oct3/4 mRNA in HEK293 cells by 2.5- and 4-fold at 10 and 20 μM, respectively . It also induces Oct3/4 expression and translation in terminally differentiated human fibroblasts . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By inducing Oct3/4 expression and translation, this compound promotes the expression of pluripotency-associated genes .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with Oct3/4
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with Oct3/4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O4I1 involves the reaction of 4-methoxybenzyl chloride with 4-hydroxybenzeneacetonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: O4I1 primarily undergoes substitution reactions due to the presence of the methoxy and nitrile groups. These groups can participate in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis .
Common Reagents and Conditions: Common reagents used in reactions with this compound include strong bases like sodium hydride or potassium carbonate, which facilitate nucleophilic substitution. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide (DMSO) at elevated temperatures .
Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with a nucleophile like sodium methoxide can result in the substitution of the methoxy group, leading to the formation of new derivatives .
Scientific Research Applications
O4I1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology and medicine, this compound is valuable for its ability to induce the expression of Oct3/4, making it a key compound in stem cell research and regenerative medicine .
Comparison with Similar Compounds
Similar Compounds:
- O4I2: Another potent inducer of Oct3/4, similar to O4I1, but with different structural features.
- Oct4 inducer-1: A compound that activates Oct4 and Nanog promoters, enhancing induced pluripotent stem cell formation .
Uniqueness: this compound is unique in its ability to enhance Oct3/4 expression and stability effectively. Its specific structure allows it to interact with Oct3/4 in a way that promotes its transcriptional and translational activation, making it a valuable tool in stem cell research and regenerative medicine .
Properties
IUPAC Name |
2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-15-6-4-14(5-7-15)12-19-16-8-2-13(3-9-16)10-11-17/h2-9H,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEJLARVLKHYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379176 | |
| Record name | {4-[(4-Methoxyphenyl)methoxy]phenyl}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-47-4 | |
| Record name | 4-[(4-Methoxyphenyl)methoxy]benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-Methoxyphenyl)methoxy]phenyl}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1676986.png)

![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid](/img/structure/B1676989.png)
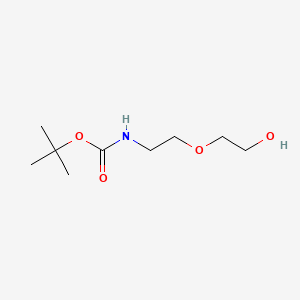
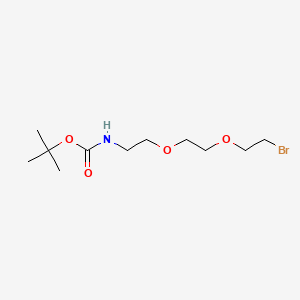
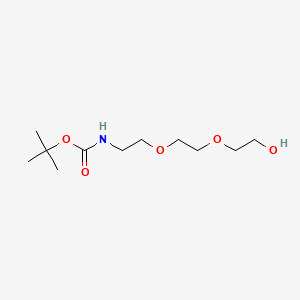
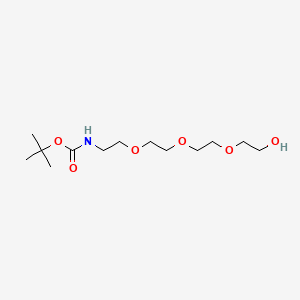


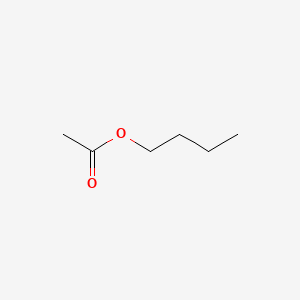

![Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate](/img/structure/B1677002.png)
